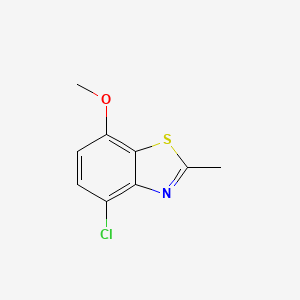
Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci): is a heterocyclic aromatic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 4th position, a methoxy group at the 7th position, and a methyl group at the 2nd position makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenol with 4-chloro-7-methoxy-2-methylbenzaldehyde under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties. Additionally, its interaction with DNA and cellular proteins can lead to anticancer effects by inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 4-Chloro-7-methoxy-2-methylquinoline
- 2-Mercaptobenzothiazole
- 4-Methoxybenzoyl chloride
Comparison: Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-Chloro-7-methoxy-2-methylquinoline, the presence of the sulfur atom in the benzothiazole ring enhances its reactivity and potential biological activities. 2-Mercaptobenzothiazole, on the other hand, has a thiol group that significantly alters its chemical behavior and applications. 4-Methoxybenzoyl chloride is primarily used as an acylating agent, whereas Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) is more versatile in its applications across different fields.
Propiedades
Fórmula molecular |
C9H8ClNOS |
|---|---|
Peso molecular |
213.68 g/mol |
Nombre IUPAC |
4-chloro-7-methoxy-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNOS/c1-5-11-8-6(10)3-4-7(12-2)9(8)13-5/h3-4H,1-2H3 |
Clave InChI |
ZMCLFOKPJANGJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2S1)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















